

# Technical Support Center: Optimizing Invasin for Organoid Culture

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## Compound of Interest

Compound Name: *invasin*

Cat. No.: B1167395

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Welcome to the technical support center for utilizing **invasin** in your organoid experiments. This resource provides troubleshooting guidance and frequently asked questions to help you successfully employ **invasin**, whether as a culture substrate or for mediating bacterial invasion of organoids.

## Frequently Asked Questions (FAQs)

Q1: What is **invasin** and why is it used in organoid culture?

A1: **Invasin** is a bacterial outer membrane protein, originally identified in *Yersinia* species, that facilitates bacterial entry into host cells.<sup>[1][2][3]</sup> In organoid research, a recombinant fragment of the **invasin** protein is often used as a defined, cost-effective, and animal-free alternative to complex basement membrane extracts like Matrigel®.<sup>[1][4][5][6]</sup> It promotes cell adhesion, survival, and growth by activating specific cell surface receptors called integrins, mimicking the natural extracellular matrix.<sup>[7][8][9]</sup>

Q2: Which integrins does **invasin** interact with on epithelial cells?

A2: The C-terminal domain of **invasin** from *Yersinia pseudotuberculosis* is known to bind and activate a broad range of  $\beta$ 1-integrins on host cells. These include  $\alpha$ 3 $\beta$ 1,  $\alpha$ 4 $\beta$ 1,  $\alpha$ 5 $\beta$ 1,  $\alpha$ 6 $\beta$ 1, and  $\alpha$ V $\beta$ 1.<sup>[5][8]</sup> This broad specificity allows it to support the growth of various epithelial organoid types.<sup>[1][2]</sup>

Q3: Can I use **invasin** for both 2D and 3D organoid cultures?

A3: Yes. **Invasin** has been successfully used as a coating for culture plates to support the growth of 2D "organoid sheets".<sup>[4][5][6]</sup> Additionally, it has been incorporated into synthetic hydrogels to support the long-term 3D culture of epithelial organoids.<sup>[7]</sup>

Q4: What is the primary application of **invasin** in the context of bacterial infection studies with organoids?

A4: **Invasin** is naturally used by bacteria like Yersinia to invade intestinal epithelial cells.<sup>[5][8]</sup> Researchers can leverage this by using **invasin**-expressing bacteria to study the mechanisms of bacterial invasion, host-pathogen interactions, and the subsequent host cell response within a physiologically relevant organoid model.<sup>[10][11]</sup>

Q5: How do I quantify bacterial invasion into organoids?

A5: The most common method is the gentamicin protection assay.<sup>[10][12][13]</sup> After incubating the organoids with bacteria, gentamicin (an antibiotic that cannot penetrate eukaryotic cells) is added to the culture medium to kill any extracellular bacteria.<sup>[10][12]</sup> The organoids are then washed and lysed to release the internalized bacteria, which are then plated on agar to determine the number of colony-forming units (CFUs).<sup>[12][13]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Poor organoid attachment or growth on invasin-coated plates.	1. Suboptimal invasin coating concentration. 2. Incomplete coating of the culture surface. 3. Poor quality or degradation of the invasin protein.	1. Titrate the invasin coating concentration. A concentration of 5 µg/mL has been reported as optimal for 2D cultures of human ileum and colon organoids.[8] 2. Ensure the entire surface of the well is covered with the invasin solution during the coating step. 3. Use a fresh aliquot of purified invasin protein. Verify protein integrity via SDS-PAGE if issues persist.
Organoids detach from the culture surface after initial attachment.	Insufficient integrin signaling to maintain adhesion and survival.	Ensure the organoid culture medium contains all necessary growth factors. While invasin provides the adhesive substrate, it does not replace the requirement for soluble growth factors.[4][5]
Invasin-functionalized hydrogels for 3D culture are gelling prematurely.	The concentration of invasin is too high, affecting the physical properties of the hydrogel.	Reduce the invasin concentration. A study using a polyisocyanide (PIC) hydrogel noted that a concentration of 35 µM caused premature gelation.[7]
Poor organoid formation in 3D invasin-functionalized hydrogels.	The concentration of invasin is too low to provide sufficient ligand density for integrin clustering and signaling.	Increase the invasin concentration. A range of 20-25 µM was found to be optimal for intestinal organoid formation in a PIC-invasin hydrogel.[7] A concentration of 10 µM was found to be insufficient.[7]

High variability in bacterial invasion efficiency between experiments.

1. Inconsistent bacterial multiplicity of infection (MOI).
2. Variation in the health and maturity of the organoids.
3. Incomplete removal of extracellular bacteria.

1. Carefully normalize the bacterial culture OD600 and calculate the required volume for the desired MOI for each experiment. 2. Use organoids from the same passage and at a consistent stage of development (e.g., 6-7 days post-passaging). 3. Ensure thorough washing steps before and after gentamicin treatment. Consider optimizing the gentamicin concentration and incubation time for your specific bacterial strain and organoid model.[\[12\]](#)[\[14\]](#)

Low or no bacterial invasion despite using an invasin-expressing strain.

The apical surface of the organoid epithelium is not accessible to the bacteria.

For luminal infection, bacteria must be microinjected into the organoid.[\[15\]](#) Alternatively, organoids can be dissociated into single cells and cultured as 2D monolayers, which provides direct access to the apical surface.[\[14\]](#)[\[15\]](#)

## Quantitative Data Summary

Table 1: Optimal **Invasin** Concentrations for Organoid Culture

Culture Type	Matrix/Substrate	Organism/Organoid Type	Optimal Invasin Concentration	Outcome	Reference
2D Monolayer	Coated Culture Plate	Human Ileum & Colon	5 µg/mL (of Inv497 protein)	Optimal cell adhesion and expansion	[8]
3D Culture	PIC-Invasin Hydrogel	Human Ileum	20-25 µM	Efficient formation of cystic organoids	[7]
3D Culture	PIC-Invasin Hydrogel	Human Ileum	10 µM	Insufficient stimulation for organoid formation	[7]
3D Culture	PIC-Invasin Hydrogel	Human Ileum	35 µM	Premature hydrogel gelation	[7]

## Experimental Protocols

### Protocol 1: Coating Culture Plates with Invasin for 2D Organoid Culture

This protocol is adapted from methods described for the culture of 2D "organoid sheets." [8]

- Preparation: Dilute the purified recombinant **invasin** fragment (e.g., *Y. pseudotuberculosis* Inv497) to a final concentration of 5 µg/mL in sterile phosphate-buffered saline (PBS).
- Coating: Add a sufficient volume of the diluted **invasin** solution to cover the entire surface of the desired culture wells (e.g., 250 µL for a 24-well plate).
- Incubation: Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

- **Washing:** Aspirate the **invasin** solution and wash the wells twice with sterile PBS to remove any unbound protein.
- **Seeding:** The coated wells are now ready for seeding with dissociated organoid single cells in the appropriate organoid growth medium.

## Protocol 2: Gentamicin Protection Assay to Quantify Bacterial Invasion of Organoids

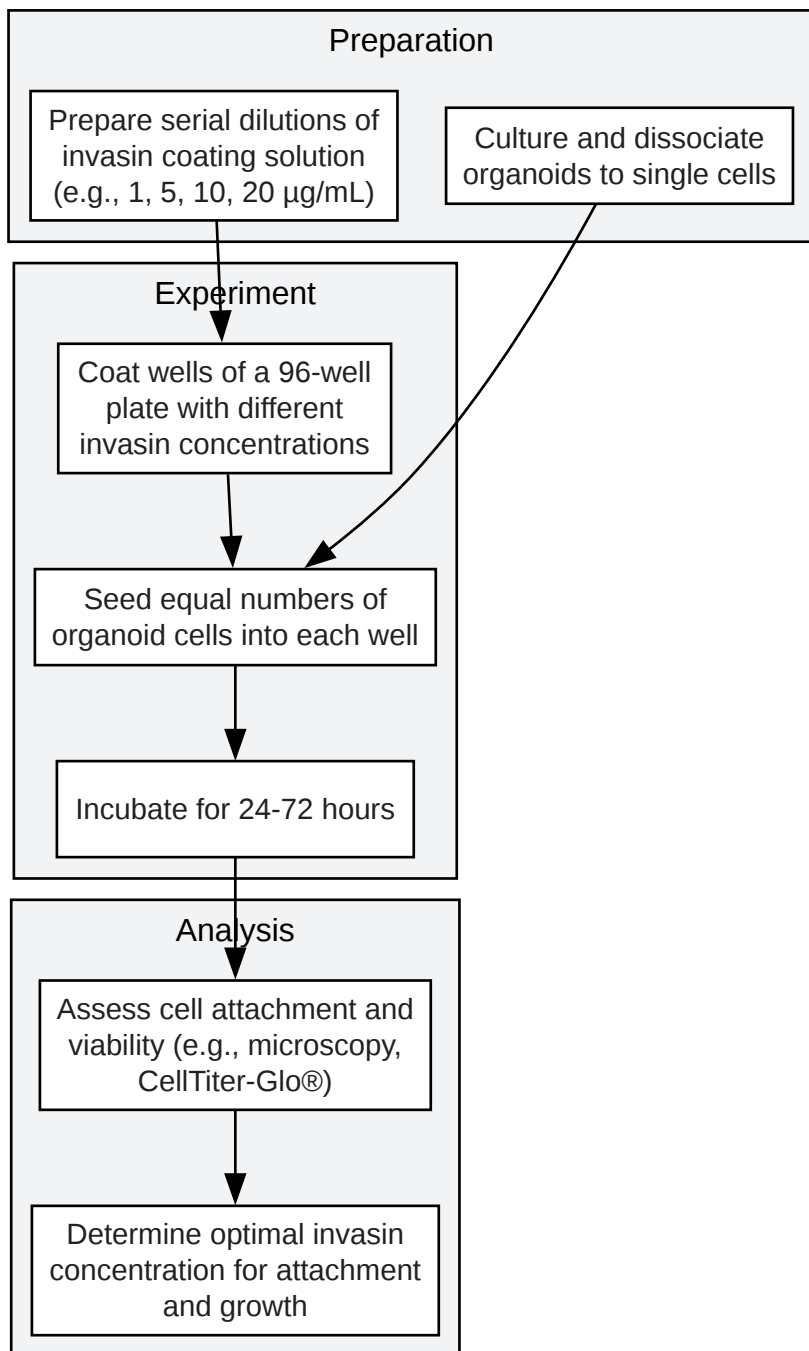
This protocol provides a general framework for assessing bacterial invasion. Optimization of incubation times and MOI is recommended.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Organoid Preparation:** Culture organoids in Matrigel® domes until they reach a mature state (typically 6-7 days post-passaging).
- **Bacterial Preparation:** Grow the **invasin**-expressing bacterial strain to the mid-logarithmic phase in an appropriate broth. Pellet the bacteria by centrifugation, wash with PBS, and resuspend in organoid culture medium without antibiotics to the desired multiplicity of infection (MOI).
- **Infection:**
  - **Microinjection Method:** Using a microinjection setup, inject a small volume (1-2 nL) of the bacterial suspension into the lumen of individual organoids.
  - **Co-culture Method (for monolayers):** For 2D organoid-derived monolayers, replace the existing medium with the bacterial suspension.
- **Incubation:** Incubate the infected organoids for a defined period (e.g., 1-3 hours) at 37°C to allow for bacterial invasion.
- **Gentamicin Treatment:** Aspirate the medium containing bacteria and wash the organoids three times with sterile PBS to remove non-adherent bacteria. Add fresh organoid medium containing a high concentration of gentamicin (e.g., 100-500 µg/mL) and incubate for 1 hour at 37°C to kill all extracellular bacteria.[\[10\]](#)[\[12\]](#)
- **Lysis and Plating:**

- Wash the organoids three times with sterile PBS to remove the gentamicin.
- Lyse the organoids by adding a solution of 1% Triton X-100 in PBS and incubating for 10-15 minutes.[10] Pipette vigorously to ensure complete lysis.
- Perform serial dilutions of the lysate in sterile PBS.
- Plate the dilutions onto appropriate agar plates (e.g., LB agar) and incubate overnight at 37°C.
- Quantification: Count the colonies on the plates to determine the number of colony-forming units (CFU) per organoid (or per well for monolayers), representing the number of viable intracellular bacteria.

## Visualizations

## Experimental Workflow: Optimizing Invasin Concentration

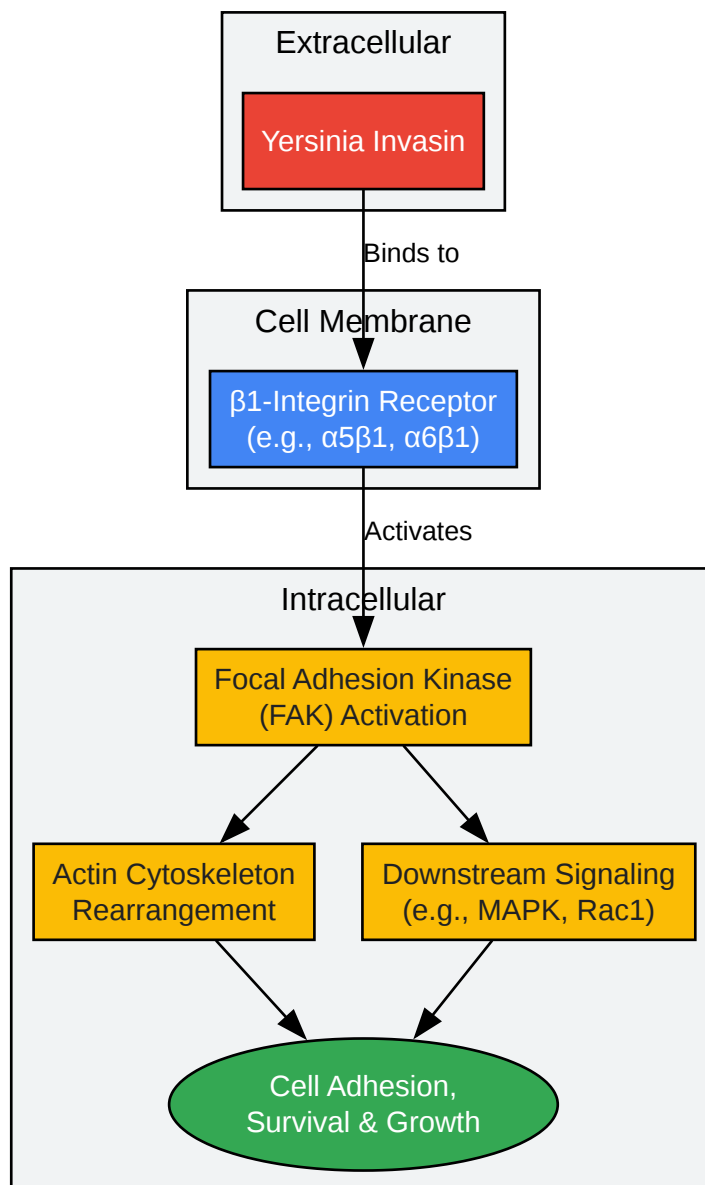


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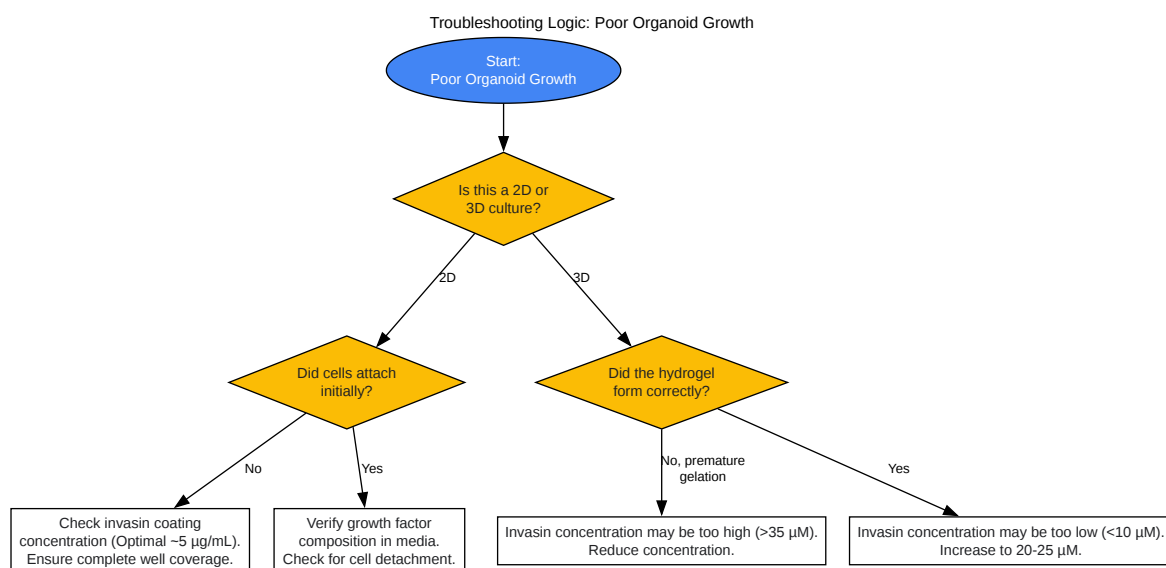
Caption: Workflow for determining the optimal **invasin** coating concentration.



## Invasin-Mediated Signaling Pathway

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Caption: **Invasin** binding to  $\beta 1$ -integrins activates downstream signaling.



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Caption: Decision tree for troubleshooting poor organoid growth.

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